REACTION_CXSMILES
|
[Br:1][C:2]1[C:14]([F:15])=[CH:13][C:12]([C:16](=[O:18])[NH2:17])=[C:11]2[C:3]=1[C:4]1[CH2:5][CH2:6][CH:7](C(OCC)=O)[CH2:8][C:9]=1[NH:10]2.[CH3:24][Li].CC[O:28][CH2:29][CH3:30].[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[C:14]([F:15])=[CH:13][C:12]([C:16]([NH2:17])=[O:18])=[C:11]2[C:3]=1[C:4]1[CH2:5][CH2:6][CH:7]([C:29]([OH:28])([CH3:30])[CH3:24])[CH2:8][C:9]=1[NH:10]2 |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=3CCC(CC3NC2=C(C=C1F)C(N)=O)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for an additional 90 min
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
WASH
|
Details
|
washed sequentially with water and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (about 100 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of CELITE®
|
Type
|
WASH
|
Details
|
washing further with EtOAc (about 1000 mL)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=3CCC(CC3NC2=C(C=C1F)C(=O)N)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.24 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |